Cas no 2423-73-6 (4-Nitro-2,6-diphenylphenol)

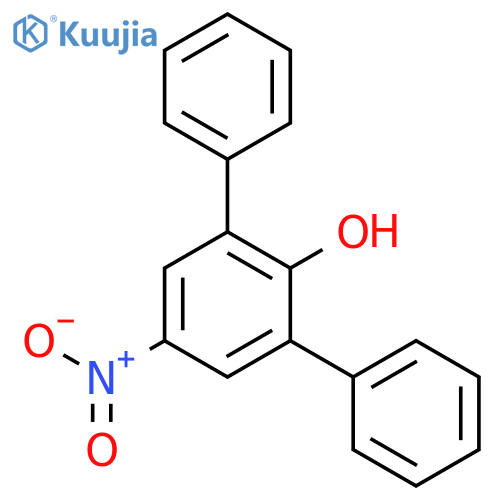

4-Nitro-2,6-diphenylphenol structure

商品名:4-Nitro-2,6-diphenylphenol

4-Nitro-2,6-diphenylphenol 化学的及び物理的性質

名前と識別子

-

- [1,1':3',1''-Terphenyl]-2'-ol,5'-nitro-

- 4-Nitro-2,6-diphenylphenol

- 2,6-diphenyl-4-nitrophenol

- 2'-Hydroxy-5'-nitro-m-terphenyl

- 4-Nitro-2.6-diphenyl-phenol

- 5'-Nitro-2'-hydroxy-m-terphenyl

- 5-Nitro-2-oxy-1.3-diphenyl-benzol

- 5'-Nitro-m-terphenyl-2'-ol

- Phenol,2,6-diphenyl-4-nitro

- 5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol

- YCXQKJXTGDYKIO-UHFFFAOYSA-N

- Phenol, 2,6-diphenyl-4-nitro-

- 4-nitro-2,6-diphenyl-phenol

- VZ29514

- N0674

- 5'-nitro-[1,1';3'1'']terphenyl-2'-ol

- 5'-nitr

- FT-0634261

- 4-Nitro-2,6-diphenylphenol, 99%

- SCHEMBL2437022

- AKOS005216534

- CAA42373

- MFCD00075055

- DTXSID40347800

- InChI=1/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20

- AKOS015912604

- A817158

- 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylicdianhydride

- CS-0318267

- 5-NITRO-3-PHENYL-[1,1'-BIPHENYL]-2-OL

- 2423-73-6

- AS-63642

- J-015407

- T72137

- 5'-nitro-[1,1';3',1'']terphenyl-2'-ol

- DB-046376

-

- MDL: MFCD00075055

- インチ: 1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H

- InChIKey: YCXQKJXTGDYKIO-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C(=C([H])C(=C([H])C=1C1C([H])=C([H])C([H])=C([H])C=1[H])[N+](=O)[O-])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 291.09000

- どういたいしつりょう: 291.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 137-139 °C (lit.)

- PSA: 66.05000

- LogP: 5.15760

- ようかいせい: 未確定

4-Nitro-2,6-diphenylphenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

- リスク用語:R36/37/38

4-Nitro-2,6-diphenylphenol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Nitro-2,6-diphenylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N498863-50mg |

4-Nitro-2,6-diphenylphenol |

2423-73-6 | 50mg |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0674-1g |

4-Nitro-2,6-diphenylphenol |

2423-73-6 | 96.0%(GC) | 1g |

¥825.0 | 2023-09-02 | |

| TRC | N498863-100mg |

4-Nitro-2,6-diphenylphenol |

2423-73-6 | 100mg |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0674-1g |

4-Nitro-2,6-diphenylphenol |

2423-73-6 | 96.0%(GC) | 1g |

¥825.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D748480-250mg |

5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |

2423-73-6 | 98.0% | 250mg |

$155 | 2024-06-07 | |

| 1PlusChem | 1P003MBB-1g |

5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |

2423-73-6 | >98.0%(T) | 1g |

$95.00 | 2025-02-20 | |

| Ambeed | A536154-1g |

5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |

2423-73-6 | 95+% | 1g |

$86.0 | 2024-07-28 | |

| Aaron | AR003MJN-250mg |

5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |

2423-73-6 | 98% | 250mg |

$98.00 | 2025-01-22 | |

| Crysdot LLC | CD12092611-10g |

5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |

2423-73-6 | 95+% | 10g |

$338 | 2024-07-24 | |

| TRC | N498863-10mg |

4-Nitro-2,6-diphenylphenol |

2423-73-6 | 10mg |

$ 50.00 | 2022-06-03 |

4-Nitro-2,6-diphenylphenol 関連文献

-

Manoj A. Lazar,Walid A. Daoud RSC Adv. 2013 3 4130

-

2. CCXLVIII.—The direct formation of quinones from 2 : 6-disubstituted derivatives of 4-nitrophenolEdward Charles Snell Jones,James Kenner J. Chem. Soc. 1931 1842

-

3. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2? NH ?π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ?π hydrogen bond. Comments on hydrogen bond vagaries in various types of phenylhydrazoneMichael G. B. Drew,Gerald R. Willey J. Chem. Soc. Perkin Trans. 2 1986 215

2423-73-6 (4-Nitro-2,6-diphenylphenol) 関連製品

- 2423-71-4(2,6-Dimethyl-4-nitrophenol)

- 99-53-6(2-Methyl-4-nitrophenol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬